molecular formula C26H38N7O12PS B1671814 Inarigivir soproxil CAS No. 942123-43-5

Inarigivir soproxil

Cat. No. B1671814
M. Wt: 703.6 g/mol
InChI Key: VMDKICCZWKJSHV-OLTNJDQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inarigivir soproxil, also known as SB 9200, is a small molecule drug . It is an antiviral agent and a novel agonist of innate immunity . It shows potent antiviral activity against resistant Hepatitis C Virus (HCV) variants . It was developed by F-Star Therapeutics, Inc .


Molecular Structure Analysis

The molecular formula of Inarigivir soproxil is C25H34N7O13PS . The InChIKey is CJCYTUJOSMYXLE-JDLSZIHUSA-N .


Physical And Chemical Properties Analysis

Inarigivir soproxil is a solid powder . It has a molecular weight of 703.62 . It should be stored at -20°C, protected from light, and stored under nitrogen .

Safety And Hazards

Inarigivir soproxil is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCYTUJOSMYXLE-JDLSZIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N7O13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inarigivir soproxil

CAS RN

942123-43-5
Record name Inarigivir soproxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inarigivir soproxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INARIGIVIR SOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inarigivir soproxil
Reactant of Route 2
Inarigivir soproxil
Reactant of Route 3
Inarigivir soproxil
Reactant of Route 4
Inarigivir soproxil
Reactant of Route 5
Inarigivir soproxil
Reactant of Route 6
Inarigivir soproxil

Citations

For This Compound
48
Citations
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
Inarigivir is a novel, oral retinoic acid-inducible gene I protein (RIG-I) agonist, with a dual mechanism of action that inhibits hepatitis B viral replication complex by direct antiviral activity …
Number of citations: 2 access.portico.org
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… A month later, Spring Bank Pharmaceuticals discontinued development of inarigivir soproxil in the interest of patient safety based on the occurrence of unexpected serious adverse …
Number of citations: 2 access.portico.org
MF Yuen, CY Chen, CJ Liu, WJ Jeng… - Liver …, 2023 - Wiley Online Library
… Inarigivir soproxil (SB 9200) is the prodrug of SB 9000 and has two anti-viral effects (Figure 1A). First, it can selectively activate two host cytosolic innate immune proteins, namely …
Number of citations: 11 onlinelibrary.wiley.com
G Joshi, R Poduri - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
… Investigational drugs DB15063 (Inarigivir soproxil) is indicated for antiviral activity against … The thorough investigation led us to identify Eprosartan, Inarigivir soproxil, Foretinib and …
Number of citations: 1 www.ingentaconnect.com
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist and is currently under clinical investigation for preventive treatment of migraine. Its inhibitory activity on …
Number of citations: 14 www.researchgate.net
G Joshi, R Poduri - 2020 - chemrxiv.org
… Investigational drugs DB15063 (Inarigivir soproxil), DB12307 (Foretinib), and DB01813 an … (Inarigivir soproxil) is indicated for antiviral activity against Chronic Hepatitis B (phase trial- …
Number of citations: 7 chemrxiv.org
R Poduri - 2020 - … .s3.amazonaws.com
… (Eprosartan), Investigational drugs DB15063 (Inarigivir soproxil), DB12307 (Foretinib) and … Investigational drugs DB15063 (Inarigivir soproxil) is indicated for antiviral activity against …
MN Ahmad, A Dasgupta, S Chopra - Drugs of the Future, 2020 - access.portico.org
Remdesivir (GS-5734) is a promising broad-spectrum experimental antiviral drug developed by Gilead Sciences. It is a nucleo side analogue prodrug that undergoes rapid conversion …
Number of citations: 3 access.portico.org
J Laba, P Biostatistician - classic.clinicaltrials.gov
… Inarigivir soproxil (further named inarigivir and formerly known … INARIGIVIR SOPROXIL AND A SINGLE ORAL DOSE OF MIDAZOLAM IN HEALTHY SUBJECTS Note: Inarigivir soproxil …
Number of citations: 0 classic.clinicaltrials.gov
CJ Zhang, SR Meyer, MJ O'Meara, S Huang… - bioRxiv, 2021 - biorxiv.org
… APAP (100 µM), FIAU (1 µM), tenofovir (500 nM), inarigivir soproxil (500 nM), or tenofovir and inarigivir soproxil (250 nM and 250 nM). The flow rate was maintained at a constant rate for …
Number of citations: 3 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.